molecular formula C17H13N5O2S B2957102 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448046-92-1

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2957102
CAS No.: 1448046-92-1
M. Wt: 351.38
InChI Key: ABTBHMLHQJBNRF-UHFFFAOYSA-N
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Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a combination of oxadiazole and thiadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that many drugs with a 1,2,4-oxadiazole moiety have been found to exhibit diverse biological activities, including anti-bacterial, anti-viral, and anti-leishmanial effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific disease context.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with a 1,2,4-oxadiazole moiety are known to interact with their targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, allowing these compounds to form stable interactions with their targets .

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that this compound could influence multiple pathways, depending on the specific biological context.

Pharmacokinetics

For instance, the hydrogen bond acceptor properties of the oxadiazole ring could potentially enhance the compound’s solubility and absorption .

Result of Action

Given the diverse biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that this compound could induce a variety of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives under mild conditions . The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazides and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. The use of catalysts and advanced purification techniques like recrystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: Known for their antimicrobial and antiviral activities.

    1,3,4-Thiadiazole derivatives: Used in medicinal chemistry for their anti-inflammatory and anticancer properties.

Uniqueness

What sets N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart is the combination of both oxadiazole and thiadiazole rings in a single molecule. This unique structure enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-10-18-16(24-20-10)9-11-4-2-3-5-13(11)19-17(23)12-6-7-14-15(8-12)22-25-21-14/h2-8H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBHMLHQJBNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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